(R)-Boc-2-amino-3-phenylsulfanyl-propionic acid
Description
(R)-Boc-2-amino-3-phenylsulfanyl-propionic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a phenylsulfanyl (thioether) substituent at the β-position of the propionic acid backbone. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a building block for introducing sulfur-containing motifs, which can influence conformational stability, lipophilicity, and receptor binding .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)9-20-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEVTCWKECBMJF-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid typically involves the protection of the amino group of (S)-phenyl-L-cysteine with a Boc group. This is achieved by reacting (S)-phenyl-L-cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(R)-Boc-2-amino-3-phenylsulfanyl-propionic acid undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Deprotection: The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols.
Deprotection: Free (S)-phenyl-L-cysteine
Scientific Research Applications
(R)-Boc-2-amino-3-phenylsulfanyl-propionic acid is widely used in scientific research, particularly in:
Mechanism of Action
The Boc group in (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid protects the amino group from unwanted reactions during synthesis. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions. This allows for the stepwise construction of complex molecules without interference from the amino group .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid with key analogs based on substituents, molecular properties, and applications:
*Inferred from the insolubility of (R)-3-(Boc-amino)-2-(Fmoc-amino)propionic acid in water .
Key Differences and Implications
Substituent Effects :
- The phenylsulfanyl group in the target compound enhances lipophilicity compared to the 3-methoxyphenyl (polar) or naphthyl (bulky aromatic) groups in analogs . This may improve membrane permeability in drug candidates.
- Boc vs. Fmoc Protection : Unlike Fmoc-protected analogs (e.g., in ), Boc groups are acid-labile, making the target compound suitable for orthogonal deprotection strategies in peptide synthesis .
The phenylsulfanyl group could theoretically influence receptor binding kinetics, though experimental validation is needed.
Synthetic Utility: The compound’s chirality and sulfur functionality make it valuable for constructing stereochemically defined peptides or enzyme inhibitors. In contrast, racemic mixtures like (R,S)-Boc-3-amino-2-(naphthalen-2-yl)-propionic acid () are less desirable for asymmetric synthesis.
Research Findings and Gaps
- Structural Insights: Boc-protected amino acids with sulfur substituents are underrepresented in the provided evidence, suggesting a need for further studies on their conformational effects and stability .
- Pharmacological Data: No direct evidence links the target compound to NMDA or AMPA receptor activity, unlike rigid analogs such as CPP (). Comparative studies with its non-sulfurated analogs (e.g., Boc-protected phenylalanine derivatives) could clarify the role of the thioether group.
Biological Activity
(R)-Boc-2-amino-3-phenylsulfanyl-propionic acid is a chiral amino acid derivative with significant potential in various biological applications. Characterized by its tert-butyloxycarbonyl (Boc) protecting group and a phenylsulfanyl substituent, this compound is primarily utilized in peptide synthesis and pharmaceutical chemistry. This article delves into its biological activity, applications, and related research findings.
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 297.37 g/mol
- Structure : The unique structure of this compound includes:
- A chiral center at the second carbon.
- A phenylsulfanyl group that enhances its reactivity and interaction with biological targets.
Applications in Research and Industry
This compound serves as a valuable building block in several applications:
- Peptide Synthesis : It is crucial for synthesizing peptides that may have therapeutic properties, enhancing the stability and efficacy of drug candidates .
- Drug Development : The compound's unique structure allows for the design of novel therapeutics targeting specific biological pathways .
- Bioconjugation : It can be utilized in bioconjugation processes to attach drugs or imaging agents to biomolecules, improving therapeutic delivery .
- Neuroscience Research : Its ability to modulate receptor activities makes it relevant in studying neurotransmitter systems .
Case Study 1: Peptide Synthesis
Research has shown that incorporating this compound into peptide sequences enhances their stability. For instance, peptides synthesized with this amino acid demonstrated improved resistance to enzymatic degradation compared to those without it. This property is particularly beneficial in developing long-lasting therapeutic agents.
Case Study 2: Antimicrobial Activity
Analogous compounds have been evaluated for antimicrobial properties. For example, peptides containing similar structural motifs exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria. These studies suggest that this compound could potentially contribute to developing new antimicrobial agents .
Comparative Analysis with Structural Analogues
The following table summarizes some structural analogues of this compound and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (R)-Cysteine | CHNOS | Contains a thiol group, essential in protein structure |
| (R)-Boc-Cysteine | CHNOS | Similar Boc protection but lacks phenyl substituent |
| (R)-2-Amino-3-biphenyl-3-yl-propionic acid | CHNO | Contains biphenyl instead of phenylsulfanyl |
Q & A
Q. What are the standard synthetic routes for (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid, and how is stereochemical integrity maintained?
The synthesis typically involves multi-step protocols with Boc (tert-butoxycarbonyl) protection of the amino group and controlled introduction of the phenylsulfanyl moiety. A common approach includes:
- Step 1 : Boc protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaOH or DMAP) to prevent racemization .
- Step 2 : Thioether formation via nucleophilic substitution or coupling reactions. For example, reacting a Boc-protected β-amino alcohol with a phenylsulfanyl electrophile (e.g., thiophenol derivatives) .
- Step 3 : Oxidation or functionalization of intermediates, followed by acid-catalyzed deprotection to yield the final product.
Stereochemical control is achieved using chiral catalysts (e.g., Sharpless conditions) or chiral stationary phases in HPLC for purification .
Q. Which analytical techniques are most effective for characterizing purity and stereochemical configuration?
- NMR Spectroscopy : H and C NMR confirm structural integrity, with chemical shifts for Boc (~1.4 ppm for tert-butyl) and phenylsulfanyl (~7.2-7.5 ppm for aromatic protons) groups .
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB and mobile phases (e.g., hexane:isopropanol) to verify >99% enantiomeric excess .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 354.12 for CHNOS) .
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .
Q. What are the primary applications of this compound in pharmaceutical research?
The compound serves as a chiral building block for:
- Peptidomimetics : Incorporation into protease inhibitors (e.g., neprilysin) via its sulfanyl group, which enhances binding to metal centers in enzymes .
- Prodrug Design : The Boc group enables controlled release of active amines in vivo .
- SAR Studies : Modifying the phenylsulfanyl moiety helps evaluate electronic effects on target affinity .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets like neprilysin?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses, focusing on hydrogen bonding (Boc carbonyl) and hydrophobic interactions (phenylsulfanyl group) with catalytic zinc in neprilysin .
- MD Simulations : Assess stability of enzyme-inhibitor complexes over time (e.g., 100 ns trajectories) using GROMACS, highlighting critical residues (e.g., His583, Glu584) .
- Free Energy Calculations : MM-PBSA/GBSA quantify binding energies, correlating with experimental IC values .
Q. What strategies resolve conflicting bioassay data caused by stereochemical impurities?
- Chiral Purity Validation : Re-analyze batches via chiral HPLC and compare activity in enantiomerically pure vs. racemic samples .
- Kinetic Studies : Measure inhibition constants (K) under varying pH/temperature to identify artifacts from degraded Boc groups .
- Cross-Validation : Use orthogonal assays (e.g., SPR, enzymatic fluorimetry) to confirm target engagement .
Q. How does the phenylsulfanyl group influence reactivity compared to non-sulfur analogues?
- Electronic Effects : The sulfur atom’s polarizability stabilizes transition states in nucleophilic reactions (e.g., thiol-ene click chemistry) versus oxygen analogues .
- Biological Interactions : Sulfur’s softer Lewis basicity enhances metal coordination (e.g., zinc in metalloproteases), increasing inhibitory potency compared to phenylpropanoic acid derivatives .
- Oxidative Stability : The thioether is prone to oxidation (e.g., to sulfoxide), requiring inert storage conditions (argon, -20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
